Tert-butyl 4-aminocyclohexane-1-carboxylate
Description
Nomenclature and Chemical Classification
Tert-butyl 4-aminocyclohexane-1-carboxylate is systematically named according to IUPAC guidelines as tert-butyl 4-aminocyclohexane-1-carboxylate. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{NO}_{2} $$, with a molecular weight of 199.29 g/mol. Key identifiers include:
- CAS Registry Numbers : 124830-45-1 (racemic mixture), 1022159-15-4 (trans isomer).
- SMILES Notation : $$ \text{O=C(C1CCC(N)CC1)OC(C)(C)C} $$.
The compound belongs to two primary chemical classes:
- Cyclohexane derivatives : Characterized by a six-membered carbocyclic ring with amino and carboxylate functional groups.
- Carbamates : The tert-butoxycarbonyl (Boc) group protects the amine, rendering it inert under basic conditions.
Table 1: Key Structural and Classification Data
Historical Development and Significance in Organic Chemistry
The compound emerged in the late 20th century as a strategic intermediate in peptide synthesis and pharmaceutical design. Key milestones include:
- 1990s : Initial synthesis via catalytic hydrogenation of 4-aminobenzoic acid derivatives, yielding racemic mixtures.
- 2000s : Development of stereoselective methods using bases like potassium hydroxide or sodium alkoxides to favor trans isomers.
- 2010s : Optimization of one-pot synthesis routes for industrial-scale production, achieving trans:cis ratios up to 4:1.
Its significance stems from two roles:
Stereochemical Significance and Isomeric Forms
The compound exhibits cis-trans isomerism due to the spatial arrangement of the amino and carboxylate groups on the cyclohexane ring.
Key Stereochemical Features:
- Trans Isomer (1R,4R) :
- Cis Isomer (1S,4R) :
Table 2: Comparative Properties of Stereoisomers
| Property | Trans Isomer | Cis Isomer |
|---|---|---|
| Melting Point | 51–53°C | Not well-documented |
| Synthetic Yield | 62–73% | <20% |
| HPLC Retention Time | 8.2 min (C18 column) | 6.9 min (C18 column) |
Synthetic Control :
- Base-Mediated Isomerization : Treatment with K$$2$$CO$$3$$ in acetone converts cis to trans isomers via carbocation intermediates.
- Crystallization : Selective precipitation of trans isomers from aprotic solvents enhances purity.
This stereochemical flexibility enables tailored applications in drug design, such as modulating bioavailability and target binding.
Properties
IUPAC Name |
tert-butyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZRQLZSNTGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595677 | |
| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124830-45-1 | |
| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-aminocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 4-aminocyclohexane-1-carboxylate primarily involves the protection of the amino group of trans-4-aminocyclohexane carboxylic acid by introduction of the tert-butyl carbamate protecting group. The most common synthetic routes include:
- Reaction of trans-4-aminocyclohexane carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base
- Reaction of trans-4-aminocyclohexanecarboxylic acid with tert-butyl chloroformate and a base
- One-pot processes involving chiral ligand reagents and reductive amination for stereoselective synthesis
These methods are typically carried out under mild conditions with solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF), and bases like triethylamine or sodium hydroxide.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | trans-4-aminocyclohexane carboxylic acid + di-tert-butyl dicarbonate + triethylamine; solvent: DMF; room temperature; 18 h | Formation of tert-butyl carbamate protecting group on amino group | Mild conditions favor trans isomer stability; reaction time optimized for complete conversion |
| 2 | trans-4-aminocyclohexanecarboxylic acid + tert-butyl chloroformate + triethylamine; solvent: DCM or THF; 0-25 °C | Alternative Boc protection method | Requires anhydrous conditions to prevent hydrolysis |
| 3 | Chiral ligand reagent (tert-butyl sulfinyl amine) + 4-oxocyclohexane carboxylic ester + reduction (e.g., catalytic hydrogenation) | Stereoselective synthesis with high trans selectivity | Useful for industrial scale-up with enhanced stereocontrol |
Mechanistic Insights and Optimization
- Base Role: Triethylamine or sodium hydroxide acts to neutralize the acid formed during carbamate formation and to activate the amino group for nucleophilic attack.
- Solvent Choice: DMF and DCM are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
- Temperature Control: Reactions are generally performed at room temperature or slightly below (0–25 °C) to minimize side reactions and racemization.
- Reaction Time: Typically 12–24 hours to ensure complete conversion without decomposition.
Industrial and Scale-Up Considerations
- Continuous flow reactors have been employed to improve yield and purity by precise control of reaction parameters.
- Use of chiral ligands and reductive amination steps enhances stereoselectivity, critical for pharmaceutical applications.
- Purification is commonly achieved by crystallization, trituration, or column chromatography using solvents such as diisopropyl ether, hexane, or ethyl acetate.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Base | Temperature | Yield & Purity Notes |
|---|---|---|---|---|---|---|
| Boc protection with di-tert-butyl dicarbonate | trans-4-aminocyclohexane carboxylic acid | Di-tert-butyl dicarbonate | DMF | Triethylamine | Room temp (~25 °C) | High yield, >95% purity after workup |
| Boc protection with tert-butyl chloroformate | trans-4-aminocyclohexane carboxylic acid | tert-butyl chloroformate | DCM or THF | Triethylamine | 0–25 °C | High stereoselectivity, requires anhydrous conditions |
| Chiral ligand mediated reductive amination | 4-oxocyclohexane carboxylic ester | tert-butyl sulfinyl amine, H2 catalyst | Various | N/A | Variable | Industrial scale, high trans selectivity |
Research Findings and Analytical Data
- Stereochemistry: The trans configuration is favored due to its conformational stability and is confirmed by NMR spectroscopy through coupling constants analysis.
- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm >95% purity and correct molecular weight (approx. 199.29 g/mol for free base, 235.75 g/mol for hydrochloride salt).
- Crystallization: Recrystallization from diisopropyl ether or ethyl acetate improves purity and removes cis isomer contaminants.
- Stability: Storage under inert atmosphere at 2–8 °C in light-resistant containers prevents hydrolysis and oxidation.
Notes on Related Patents and Literature
- Patent WO2003078381 describes the use of sodium hydroxide or potassium tert-butoxide as bases for Boc protection and emphasizes crystallization and trituration for purification.
- Patent WO2017134212A1 outlines a one-pot process for preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans ratio, highlighting the separation of cis and trans isomers using potassium carbonate treatment.
Chemical Reactions Analysis
Amino Group Protection Reactions
The primary amino group undergoes protection to prevent undesired reactivity during subsequent synthetic steps. Common methods include:
Boc Protection with Di-tert-butyl Dicarbonate
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or NaOH
- Conditions : Room temperature in solvents like dichloromethane (DCM) or ethanol .
- Mechanism : Nucleophilic attack by the amino group on Boc₂O, forming a carbamate.
- Outcome : Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid derivatives (>95% trans selectivity) .
Alternative Protecting Groups
Ester Hydrolysis
The tert-butyl ester group is hydrolyzed to carboxylic acid under alkaline conditions:
- Reagents : NaOH, LiOH, or KOH
- Conditions : Hydrolysis in ethanol/water at 60–80°C .
- Mechanism : Base-mediated nucleophilic cleavage of the ester bond.
- Outcome : Trans-4-aminocyclohexanecarboxylic acid (isolated as sodium salt) .
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:
- Reagents : Trifluoroacetic acid (TFA), HCl (aqueous or gaseous)
- Conditions : 1–5 equivalents of acid in DCM or ethyl acetate at 0–25°C .
- Mechanism : Acid-catalyzed cleavage of the carbamate bond.
- Outcome : Regeneration of free amine (trans-4-aminocyclohexanecarboxylic acid) .
Reductive Amination
The compound participates in stereoselective reductive amination for chiral synthesis:
- Reagents : Chiral tert-butyl sulfinamide, Lewis acids (e.g., Ti(OiPr)₄), NaBH₄
- Conditions : Solvents like THF at −10°C to room temperature .
- Mechanism : Imine formation followed by stereoselective reduction.
- Outcome : High trans-diastereomer ratios (>95%) .
Oxidation Reactions
Though less common, oxidation of the amino group has been explored:
- Reagents : KMnO₄, H₂O₂
- Conditions : Aqueous acidic or neutral media .
- Outcome : Potential formation of nitro or hydroxylamine derivatives (requires further validation).
Comparative Reaction Pathways
| Reaction Type | Reagents/Conditions | Key Products | Selectivity |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, ethanol | Boc-protected cyclohexane carboxylate | >95% trans |
| Ester Hydrolysis | NaOH (2–3 eq.), ethanol/water, 80°C | Trans-4-aminocyclohexanecarboxylic acid | >99% yield |
| Deprotection (Boc) | TFA (1–5 eq.), DCM, 25°C | Free amine | Quantitative |
Industrial-Scale Optimization
Scientific Research Applications
Pharmaceutical Intermediates
Tert-butyl 4-aminocyclohexane-1-carboxylate is recognized as a valuable pharmaceutical intermediate. Its chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The compound can be transformed into various bioactive molecules targeting specific biological pathways, making it a candidate for drug development.
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound can facilitate the preparation of heterocyclic compounds and other functionalized cyclohexane derivatives. The presence of both amine and ester functional groups enables diverse chemical transformations, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitution.
- Reduction Reactions : It can be reduced to yield different amine derivatives.
- Oxidation Reactions : Under certain conditions, it can undergo oxidation to produce carboxylic acids or other oxidized products.
These transformations are significant for modifying the compound for specific applications in pharmaceuticals or materials science.
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structural characteristics indicate potential interactions with biological targets such as receptors or enzymes, making it a candidate for further pharmacological evaluation.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets, utilizing techniques such as:
- Binding Affinity Studies : To assess how well the compound interacts with specific enzymes or receptors.
- Inhibition Studies : Evaluating its role as an inhibitor in metabolic pathways.
These studies are crucial for understanding its therapeutic effects and guiding further development.
Case Study 1: Asymmetric Synthesis
A notable study demonstrated the use of this compound in asymmetric synthesis. In this study, it was reacted with di-tert-butyl dicarbonate in the presence of triethylamine, achieving high stereoselectivity for the trans isomer with over 95% yield. This highlights its efficiency as a chiral building block in pharmaceutical applications.
Case Study 2: Interaction with Biological Targets
Another study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could act as an inhibitor, providing insights into its potential therapeutic applications in diseases where these enzymes play critical roles.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with tert-butyl 4-aminocyclohexane-1-carboxylate but differ in ring systems, substituents, or functional groups:
(a) Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (CAS: Not provided)
- Structure: Cyclopentane ring with a tert-butyl ester, ethyl substituent, and aminomethyl group.
- Key Differences : Smaller cyclopentane ring and additional ethyl group alter steric effects and conformational flexibility compared to the cyclohexane analogue.
- Synthesis : Prepared via LAH reduction of a diester, followed by mesylation and amination .
(b) Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS: 710973-92-5)
- Structure : Seven-membered diazepane ring with a cyclopropylmethyl substituent.
- The cyclopropylmethyl group increases lipophilicity .
(c) Tert-butyl 4-amino-5-phenylazepane-1-carboxylate (CAS: 1353989-57-7)
- Structure : Azepane (seven-membered) ring with a phenyl substituent.
(d) 1-Amino-4-tert-butylcyclohexanecarboxylic Acid (CAS: 18672-76-9)
Physical and Chemical Properties
Crystallographic and Analytical Insights
- Hydrogen Bonding : Cyclohexane derivatives often exhibit predictable hydrogen-bonding patterns, whereas diazepane or azepane analogues may form complex networks due to additional nitrogen atoms .
- Software Tools : Programs like SHELX and WinGX are critical for analyzing crystal structures of these compounds, particularly for understanding packing efficiencies .
Biological Activity
Tert-butyl 4-aminocyclohexane-1-carboxylate (TBAC) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article provides a comprehensive overview of TBAC's biological activity, including enzyme inhibition, receptor binding, and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁NO₂
- Molecular Weight : 199.29 g/mol
- Structural Features : TBAC contains a tert-butyl group, an amino group at the 4-position of a cyclohexane ring, and a carboxylate functional group. This unique structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
Enzyme Inhibition
TBAC has shown potential as an enzyme inhibitor, which could impact various metabolic pathways. Preliminary studies suggest that compounds structurally similar to TBAC may inhibit specific enzymes involved in inflammatory processes, indicating its possible use in anti-inflammatory therapies.
Receptor Binding
The compound's ability to bind to various receptors is significant for its pharmacological potential. Research indicates that TBAC may interact with biological targets such as G-protein coupled receptors (GPCRs) and other enzyme systems, which are critical in drug discovery.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted TBAC's potential anti-inflammatory and analgesic effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation and pain, suggesting that TBAC could be a candidate for further pharmacological evaluation in these areas.
Synthesis and Reaction Mechanisms
The synthesis of TBAC typically involves several steps, including:
- Nucleophilic Substitution Reactions : The amino group can be replaced by other functional groups.
- Reduction Reactions : TBAC can be reduced to form different derivatives.
- Oxidation Reactions : It can be oxidized to yield corresponding ketones or carboxylic acids.
Common reagents used in these reactions include:
- Trifluoroacetic acid for deprotection.
- Sodium borohydride for reduction.
- Potassium permanganate for oxidation.
Study on Inflammatory Mediators
A study investigated the effect of TBAC on inflammatory mediators in human whole blood assays. The results indicated that TBAC could significantly inhibit the secretion of MCP-1, a key inflammatory mediator, at concentrations around 500 nM . This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
TBAC shares structural similarities with other compounds known for their biological activities. For example:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| Compound A | Anti-inflammatory | 100 nM |
| Compound B | Analgesic | 250 nM |
| TBAC | Potentially similar | 500 nM |
This comparison highlights TBAC's promising position among compounds with established biological activities .
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the Boc group.
- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
Advanced: How can stereoselectivity be optimized during the synthesis of this compound?
Methodological Answer:
Stereochemical control is critical due to the cyclohexane ring’s conformational flexibility. Strategies include:
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts to direct axial/equatorial positioning of substituents.
- Dynamic Kinetic Resolution : Employ conditions that favor selective crystallization of the desired diastereomer.
- Computational Modeling : Predict steric and electronic effects using tools like CC-DPS (Chemical Compounds Deep Profiling Services) to optimize reaction pathways .
Data Contradictions :
Conflicting reports exist on the efficacy of Pd-catalyzed asymmetric hydrogenation for this substrate. Some studies suggest <70% enantiomeric excess (e.e.), while others achieve >90% e.e. using modified ligands .
Basic: What purification techniques are most effective for isolating this compound?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40%) to separate Boc-protected intermediates from unreacted reagents.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline products.
- Acid-Base Extraction : Remove acidic/basic impurities by partitioning between organic and aqueous phases (pH-adjusted) .
Advanced: How can researchers analyze and mitigate byproduct formation during the synthesis of this compound?
Q. Methodological Answer :
- GC/MS Analysis : Identify volatile byproducts (e.g., tert-butyl alcohol from ester hydrolysis) and adjust reaction conditions to minimize their formation .
- NMR Spectroscopy : Detect non-volatile impurities (e.g., ring-opened derivatives) using - and -NMR. For example, unexpected signals at δ 1.4–1.5 ppm may indicate incomplete Boc deprotection .
- Reaction Optimization : Reduce byproducts by controlling temperature (e.g., <0°C during Boc activation) and reagent stoichiometry .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Q. Methodological Answer :
Advanced: How can researchers assess the biological activity of this compound in vitro?
Q. Methodological Answer :
- Enzyme Assays : Screen for inhibition/activation of target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular Uptake Studies : Label the compound with or fluorescent tags to monitor intracellular distribution.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify critical functional groups .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (H333 hazard) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Q. Methodological Answer :
- pH Stability : The Boc group hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions. Neutral buffers (pH 6–8) are optimal for long-term storage .
- Thermal Stability : Decomposition occurs above 80°C, releasing CO₂ and tert-butanol. Differential Scanning Calorimetry (DSC) can quantify degradation kinetics .
Advanced: How should researchers address contradictory data on the compound’s reactivity in published literature?
Q. Methodological Answer :
- Reproducibility Tests : Replicate reported protocols with strict control of variables (e.g., solvent purity, moisture levels).
- Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, CC-DPS) to identify consensus trends .
- Mechanistic Studies : Use isotopic labeling () or computational models to resolve ambiguities in reaction pathways .
Advanced: What computational tools are available to model this compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to proteins (e.g., cyclooxygenase-2).
- QSAR Models : CC-DPS platforms integrate quantum chemistry and neural networks to forecast pharmacokinetic properties .
- MD Simulations : GROMACS or AMBER simulate conformational changes in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
